5-Bromoquinazolin-2-amine
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Overview
Description
5-Bromoquinazolin-2-amine: is a chemical compound belonging to the quinazoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-2-amine typically involves the bromination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and purification through chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromoquinazolin-2-amine is used as a building block for the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. It has shown promise in the development of new drugs targeting various diseases .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has been identified as a promising scaffold for designing new drugs, particularly as antagonists for adenosine receptors, which are therapeutic targets for treating neurodegenerative diseases and cancer .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 5-Bromoquinazolin-2-amine involves its interaction with specific molecular targets. For instance, as an adenosine receptor antagonist, it binds to the receptor and inhibits its activity, leading to a decrease in intracellular cyclic AMP levels. This inhibition can modulate various cellular pathways, making it a potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders .
Comparison with Similar Compounds
2-Amino-5-bromoquinazoline: This compound is structurally similar and is used in the preparation of metallo-beta-lactamase inhibitors.
6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Another quinazoline derivative with potential therapeutic applications as an adenosine receptor antagonist.
Uniqueness: 5-Bromoquinazolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a therapeutic agent make it a compound of significant interest in various fields.
Properties
IUPAC Name |
5-bromoquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCQMFNVELGDHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697183 |
Source
|
Record name | 5-Bromoquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181871-83-0 |
Source
|
Record name | 5-Bromoquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoquinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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